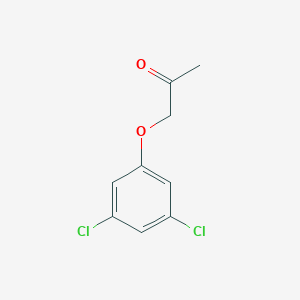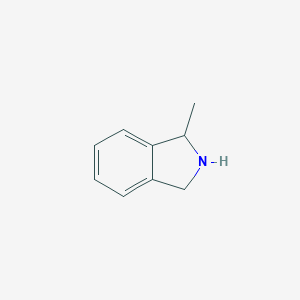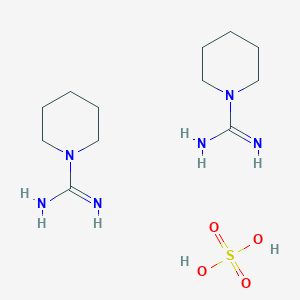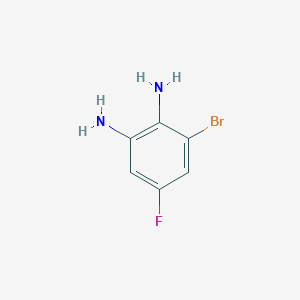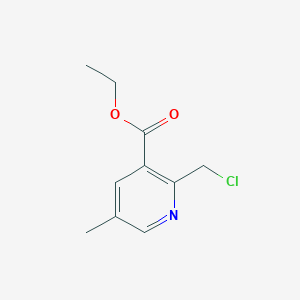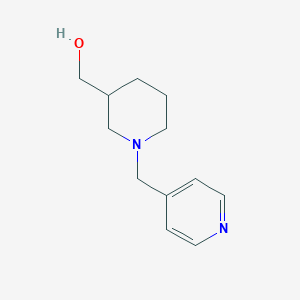
(1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol
Vue d'ensemble
Description
(1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol, also known as PPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. PPM is a small molecule that can be synthesized using various methods and has been found to exhibit significant biochemical and physiological effects.
Mécanisme D'action
(1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol exhibits its activity by inhibiting the activity of various enzymes. For example, (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine. This results in an increase in the concentration of acetylcholine, which is beneficial in the treatment of Alzheimer's disease. (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol has also been found to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and division. This results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol has been found to exhibit significant biochemical and physiological effects. It has been found to exhibit anti-inflammatory and antioxidant activity, which is beneficial in the treatment of various diseases, including cancer and Alzheimer's disease. (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol has also been found to exhibit significant activity against various enzymes, including acetylcholinesterase, tyrosine kinase, and histone deacetylase.
Avantages Et Limitations Des Expériences En Laboratoire
(1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol has several advantages for lab experiments. It is a small molecule that can be easily synthesized using various methods. Furthermore, (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol has been found to exhibit significant activity against various enzymes, which makes it a potential candidate for drug discovery. However, (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol also has some limitations for lab experiments. It has been found to exhibit low solubility in water, which can make it difficult to study its activity in aqueous solutions.
Orientations Futures
For the study of (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol include the study of its activity against other enzymes and diseases, the synthesis of (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol derivatives with improved solubility and activity, and the development of (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol-based drugs for the treatment of various diseases.
Applications De Recherche Scientifique
(1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol has been extensively studied for its potential applications in drug discovery. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosine kinase, and histone deacetylase. Furthermore, (1-Pyridin-4-ylmethyl-piperidin-3-yl)-methanol has been found to exhibit significant anti-inflammatory and antioxidant activity.
Propriétés
IUPAC Name |
[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-2-1-7-14(9-12)8-11-3-5-13-6-4-11/h3-6,12,15H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAURVGQXKNCTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596624 | |
| Record name | {1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol | |
CAS RN |
174560-96-4 | |
| Record name | {1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

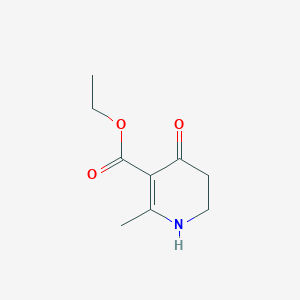
![N-[4-(3-methylbutoxy)phenyl]acetamide](/img/structure/B178047.png)
![N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide](/img/structure/B178052.png)
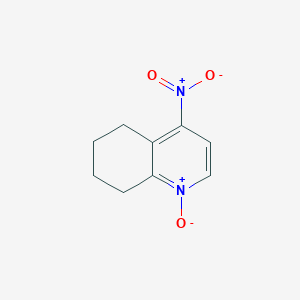
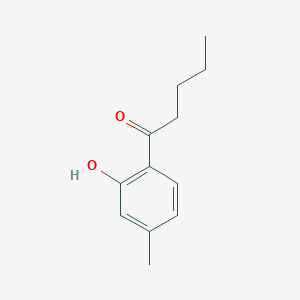
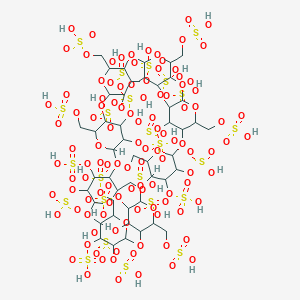
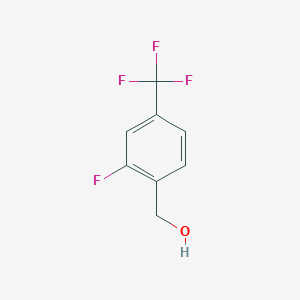
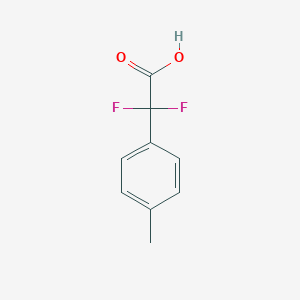
![4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B178070.png)
